ジンセノサイドF3

説明

ギンセノサイド F3 は、Panax ginsengの葉に自然に存在するサポニン化合物です。これは、多様な生物活性で知られるダマラン型トリテルペンサポニンに属します。 ギンセノサイド F3 は、免疫調節、抗炎症、抗癌特性など、潜在的な健康上の利点について研究されてきました .

2. 製法

合成経路と反応条件: ギンセノサイド F3 は、Panax ginsengの花芽の粗抽出物から単離することができます。 単離プロセスには、アセトニトリル、水、リン酸(28:71:1)の3元移動相を用いた、Zorbax Eclipse XDB C-18 カラムによる逆相高速液体クロマトグラフィー(RP-HPLC)が使用され、流量は 1.0 mL/分です . 半調製スケールでの調製には、Daisogel C-18 カラムと、アセトニトリルと水(32:68 から 28:72)の勾配溶出システムを使用し、流量は 10 mL/分です .

工業生産方法: ギンセノサイド F3 の工業生産は、通常、Panax ginsengの葉または花芽からの大規模抽出を伴います。 プロセスには、溶媒による抽出が含まれ、その後、クロマトグラフィー技術を使用して精製を行い、高純度レベルを実現します .

3. 化学反応解析

反応の種類: ギンセノサイド F3 は、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。これらの反応は、その構造を改変し、生物活性を高めるために不可欠です。

一般的な試薬と条件:

加水分解: 酸性または酵素的加水分解を使用して、ギンセノサイド F3 をそのアグリコンと糖成分に分解できます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素含有官能基を導入できます。

グリコシル化: グリコシル化反応には、通常、グリコシルトランスフェラーゼ酵素を使用して、アグリコンに糖部分を加えることが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性が変化したさまざまなギンセノサイド誘導体があります。 たとえば、加水分解により、プロトパナクサジオールとプロトパナクサトリオールが生成されます。これは、異なる薬理学的特性を持つアグリコンです .

4. 科学研究への応用

化学: ギンセノサイド F3 は、人参製品の定量化と品質管理のための分析化学における基準化合物として使用されます.

生物学: インターロイキン-2、インターフェロン-ガンマ、インターロイキン-4、インターロイキン-10 などのサイトカインの産生と遺伝子発現を調節することにより、免疫応答を調節することが示されています.

科学的研究の応用

作用機序

ギンセノサイド F3 は、複数の分子標的と経路を通じてその効果を発揮します。

免疫調節: 核因子カッパB(NF-カッパB)の活性を高め、タイプ1およびタイプ2サイトカインの産生を調節することにより、免疫応答を改善します.

抗癌活性: ギンセノサイド F3 は、Bax や Bcl-2 などのアポトーシス促進タンパク質とアポトーシス阻害タンパク質の発現を調節することにより、癌細胞でアポトーシスを誘導します。

6. 類似化合物の比較

ギンセノサイド F3 は、ギンセノサイド Rb1、Rb2、Rc、Rd、Re、Rf、Rg1、Rg2、Rg3、Rh1 などの化合物を含む、より大きなギンセノサイドファミリーの一部です . これらの化合物と比較して、ギンセノサイド F3 は、その特定の構造と生物活性のためにユニークです。 たとえば、ギンセノサイド Rg3 は強力な抗癌特性で知られていますが、ギンセノサイド F3 はその免疫調節効果で区別されます .

類似化合物:

- ギンセノサイド Rb1

- ギンセノサイド Rb2

- ギンセノサイド Rc

- ギンセノサイド Rd

- ギンセノサイド Re

- ギンセノサイド Rf

- ギンセノサイド Rg1

- ギンセノサイド Rg2

- ギンセノサイド Rg3

- ギンセノサイド Rh1

結論として、ギンセノサイド F3 は、さまざまな科学および産業用途で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな特性と作用機序は、現在も進行中の研究の貴重な対象となっています。

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside F3 can be isolated from the crude extracts of Panax ginseng flower buds. The isolation process involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min . The preparation at a semi-preparative scale involves using a Daisogel C-18 column and gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min .

Industrial Production Methods: Industrial production of ginsenoside F3 typically involves large-scale extraction from Panax ginseng leaves or flower buds. The process includes extraction with solvents, followed by purification using chromatographic techniques to achieve high purity levels .

化学反応の分析

Types of Reactions: Ginsenoside F3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down ginsenoside F3 into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with altered biological activities. For example, hydrolysis can yield protopanaxadiol and protopanaxatriol, which are aglycones with distinct pharmacological properties .

類似化合物との比較

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

- Ginsenoside Re

- Ginsenoside Rf

- Ginsenoside Rg1

- Ginsenoside Rg2

- Ginsenoside Rg3

- Ginsenoside Rh1

生物活性

Ginsenoside F3, a triterpene saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities, particularly its immunoenhancing properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of Ginsenoside F3.

1. Immunoenhancing Activity

Mechanism of Action

Ginsenoside F3 has been shown to enhance the proliferation of murine spleen cells. Its mechanism involves the modulation of cytokine production, specifically increasing levels of type 1 cytokines (IL-2 and IFN-γ) while decreasing levels of type 2 cytokines (IL-4 and IL-10). This activity is crucial for immune response regulation.

Research Findings

A study conducted by Lee et al. (2004) utilized a [^3H]thymidine incorporation assay to evaluate the effects of Ginsenoside F3 on spleen cell proliferation. The results indicated that Ginsenoside F3 significantly promoted cell proliferation at concentrations ranging from 0.1 to 100 µmol/L, with an optimal effect observed at 10 µmol/L. Additionally, enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels, confirming the compound's ability to upregulate IL-2 and IFN-γ production while downregulating IL-4 and IL-10 .

Gene Expression Modulation

Ginsenoside F3 also influences gene expression related to immune function. RT-PCR analysis revealed that it enhances the expression of IFN-γ and T-bet (a transcription factor associated with type 1 immunity) while suppressing IL-4 and GATA-3 (associated with type 2 immunity). Furthermore, electrophoretic mobility shift assays (EMSA) demonstrated that Ginsenoside F3 enhances NF-kappaB DNA binding activity, indicating its role in activating immune signaling pathways .

2. Comparative Analysis of Biological Activities

| Biological Activity | Ginsenoside F3 | Ginsenoside F5 |

|---|---|---|

| Cytokine Modulation | ↑ IL-2, ↑ IFN-γ, ↓ IL-4, ↓ IL-10 | Not specified |

| Spleen Cell Proliferation | Promotes proliferation | Inhibits HL-60 cell growth via apoptosis |

| Mechanism | Enhances NF-kappaB activity | Not specified |

3. Case Studies and Applications

Case Study: Immune Response Enhancement

In a controlled study on mice, Ginsenoside F3 was administered to evaluate its effect on immune response post-vaccination. Mice treated with Ginsenoside F3 showed a significantly higher antibody response compared to the control group, suggesting its potential as an adjuvant in vaccine formulations .

4. Isolation and Quantification

Recent advancements in isolation techniques have improved the yield and purity of Ginsenoside F3 from Panax ginseng extracts. A study reported using high-performance liquid chromatography (HPLC) for the purification of Ginsenosides F3 and F5, achieving over 96% purity. This methodological enhancement is pivotal for further pharmacological studies and applications .

特性

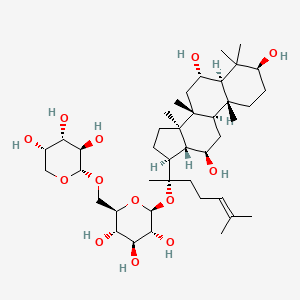

IUPAC Name |

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVLGWTJSLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62025-50-7 | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that Ginsenoside F3 may possess immunoenhancing properties. In studies using murine spleen cells, Ginsenoside F3 demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, Ginsenoside F3 appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of Ginsenoside F3 within the Panax ginseng plant?

A3: Ginsenoside F3 is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their Ginsenoside F3 content.

Q3: Are there any structural analogs of Ginsenoside F3 with known biological activity?

A4: Yes, Ginsenoside F3 belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of Ginsenoside F3 in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying Ginsenoside F3 along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。